4-methyloxane-3-carboxylic acid, Mixture of diastereomers
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Overview
Description
4-methyloxane-3-carboxylic acid, mixture of diastereomers, is an organic compound with the molecular formula C7H12O3. This compound is characterized by the presence of a carboxylic acid group attached to a methyloxane ring. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyloxane-3-carboxylic acid, mixture of diastereomers, typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or haloalcohols.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound, may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyloxane-3-carboxylic acid, mixture of diastereomers, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methyloxane-3-carboxylic acid, mixture of diastereomers, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyloxane-3-carboxylic acid, mixture of diastereomers, depends on its specific interactions with molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The oxane ring structure may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-methyloxane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
4-ethyloxane-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
4-methyloxane-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
4-methyloxane-3-carboxylic acid, mixture of diastereomers, is unique due to its specific stereochemistry and the presence of both a methyl group and a carboxylic acid group on the oxane ring
Properties
CAS No. |
1780500-61-9 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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